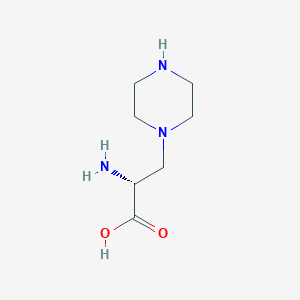

3-(Piperazin-1-yl)-D-Ala-OH

Description

Historical Context of Piperazine (B1678402) Scaffolds in Bioactive Molecules

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, has a rich history in medicinal chemistry. rsc.orgresearchgate.net Initially introduced for its ability to dissolve uric acid and later as an anthelmintic agent in the 1950s to treat roundworm and pinworm infections, its utility has expanded dramatically over the decades. rsc.orgresearchgate.net The mode of action in parasites is generally by causing paralysis, which allows the host to expel the organism. researchgate.net

Today, piperazine is recognized as a "privileged scaffold," a structural framework that is recurrent in drugs and can be decorated to interact with a wide range of biological targets. smolecule.comnih.gov It is the third most common nitrogen-containing heterocycle found in FDA-approved drugs. nih.gov This widespread use is due to its unique physicochemical properties, including its solubility, basicity, chemical reactivity, and conformational flexibility. smolecule.comtandfonline.com The two nitrogen atoms can be functionalized, allowing piperazine to act as a versatile linker or as a core scaffold for building molecules with desired biological activities. nih.govmdpi.com Consequently, the piperazine moiety is a key component in drugs targeting a vast spectrum of conditions, including cancer, bacterial infections, and depression. nih.govnih.gov

The Significance of D-Amino Acids in Peptidomimetics and Biological Recognition

While proteins and naturally occurring peptides are composed almost exclusively of L-amino acids, their mirror-image counterparts, D-amino acids, are powerful building blocks in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides. The primary advantage of incorporating D-amino acids into a peptide sequence is to enhance its stability. Peptides made of L-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic potential. nih.govmdpi.com D-amino acids, however, are not recognized by these enzymes, making peptides that contain them significantly more resistant to proteolysis. nih.govacs.org

This enhanced stability is crucial for developing peptide-based drugs with longer half-lives. nih.gov Beyond stability, the introduction of a D-amino acid alters the stereochemistry of the peptide backbone, which can change its conformation and, consequently, its biological activity. arabjchem.org This can be exploited to convert an agonist into an antagonist or to increase the binding affinity and selectivity for a specific biological target. arabjchem.org While often beneficial, some studies have noted that compounds incorporating L-amino acids can sometimes be more potent than their D-amino acid counterparts, highlighting the complexity of molecular recognition. nih.govmdpi.com

Overview of 3-(Piperazin-1-yl)-D-Ala-OH as a Representative Chemical Probe

The compound this compound serves as an excellent representative of a chemical probe that combines the strategic advantages of both the piperazine scaffold and a D-amino acid core. A chemical probe is a small molecule designed to interact with a specific target, like a protein, to study its function within a biological system.

The structure of this compound features a D-alanine backbone, where a piperazine ring is attached to the beta-carbon. This design imparts specific properties that make it a valuable tool in chemical biology research. The D-amino acid component provides inherent resistance to enzymatic degradation, a critical feature for probes used in cell-based assays or in vivo studies. nih.govmdpi.com

The piperazine moiety adds another layer of functionality. It is a versatile chemical handle that can be used to link the amino acid to other molecules, such as fluorescent dyes or affinity tags, for use in target identification and visualization experiments. smolecule.com Furthermore, the piperazine ring can improve the solubility and polarity of the molecule. smolecule.com Its basic nitrogen atoms can be protonated, making it a useful feature for designing probes that target acidic organelles within the cell, such as lysosomes. smolecule.comarabjchem.org The combination of these features makes this compound and similar derivatives promising skeletons for developing novel chemical tools and therapeutic agents.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (2R)-2-amino-3-(piperazin-1-yl)propanoic acid |

| Molecular Formula | C₇H₁₅N₃O₂ |

| Molecular Weight | 173.21 g/mol |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 3 |

| Note: Properties are calculated based on the chemical structure as detailed experimental data is not widely available in public repositories. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15N3O2 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(2R)-2-amino-3-piperazin-1-ylpropanoic acid |

InChI |

InChI=1S/C7H15N3O2/c8-6(7(11)12)5-10-3-1-9-2-4-10/h6,9H,1-5,8H2,(H,11,12)/t6-/m1/s1 |

InChI Key |

GCKHCMMDWJZKBQ-ZCFIWIBFSA-N |

Isomeric SMILES |

C1CN(CCN1)C[C@H](C(=O)O)N |

Canonical SMILES |

C1CN(CCN1)CC(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Piperazin 1 Yl D Ala Oh and Analogues

Chemo- and Regioselective Functionalization of the Piperazine (B1678402) Moiety

The piperazine ring is a common structural motif in many biologically active compounds. mdpi.com Its symmetrical nature, with two secondary amine groups, presents a challenge in achieving selective functionalization at one nitrogen atom over the other.

Protecting Group Strategies: A primary method to achieve regioselectivity is through the use of protecting groups. Groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly employed to temporarily block one of the piperazine nitrogens. google.com This allows for the selective reaction at the unprotected nitrogen. The choice of protecting group is critical and depends on the subsequent reaction conditions, as they must be stable during the functionalization step and easily removable afterward. google.com For instance, Boc groups are typically removed under acidic conditions (e.g., with trifluoroacetic acid), while Cbz groups can be cleaved by hydrogenolysis. google.com A simplified approach involves the in situ generation of a piperazin-1-ium (B1237378) cation from piperazine using acetic acid, which allows for chemoselective acylation. researchgate.net

Catalytic N-Arylation: For the synthesis of N-arylpiperazines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective. nih.govnih.gov These methods allow for the formation of a carbon-nitrogen bond between an aryl halide and the piperazine. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve selective mono-arylation. lookchem.comresearchgate.net For example, using a 2,2′-bipyridine liganded nickel catalyst has shown good selectivity for the mono-arylation of piperazine with aryl chlorides. lookchem.comresearchgate.net The stoichiometry of the reactants also plays a crucial role; using a stoichiometric amount of piperazine can favor mono-arylation, while an excess of the aryl halide can lead to bis-arylation. lookchem.com

| Functionalization Method | Key Features | Common Reagents/Catalysts | Selectivity Control |

| Protecting Groups | Temporary blocking of one nitrogen atom. | Boc-anhydride, Cbz-Cl | Sequential protection and deprotection steps. |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation. | Pd₂(dba)₃, RuPhos, NaOtBu | Ligand choice, reactant stoichiometry. nih.gov |

| Nickel-Catalyzed Arylation | Nickel-catalyzed C-N bond formation. | Ni(0)/2,2′-bipyridine | Catalyst system, reactant ratio. lookchem.comresearchgate.net |

| Protonation | In situ protection of one nitrogen. | Acetic Acid | Reaction medium pH. researchgate.net |

Stereocontrolled Synthesis of D-Alanine and its Conjugates

The "D" configuration of the alanine (B10760859) moiety is a critical stereochemical feature of the target molecule. Unlike the naturally occurring L-amino acids, D-amino acids often confer unique properties to peptides, such as increased resistance to enzymatic degradation. formulationbio.comlifetein.com

The synthesis of D-alanine and its derivatives with high stereochemical purity can be achieved through various asymmetric synthesis methods. One common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer. This can involve processes like asymmetric hydrogenation or alkylation of a prochiral precursor.

For the direct incorporation into peptide synthesis, commercially available Fmoc-D-Ala-OH or Boc-D-Ala-OH are widely used. formulationbio.com The synthesis of a [D-Ala]-nocardiotide A derivative, for example, utilized Fmoc-D-Ala-OH as the starting material for solid-phase synthesis. nih.govsemanticscholar.org The presence of a D-amino acid can also influence the cyclization efficiency of peptides. nih.govsemanticscholar.org

Coupling Strategies for Piperazine-D-Alanine Construct Formation

The formation of the final 3-(Piperazin-1-yl)-D-Ala-OH construct involves the creation of a stable bond between the functionalized piperazine and the D-alanine derivative. This can be accomplished through either solid-phase or solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for this compound Incorporation

SPPS is a powerful technique for the synthesis of peptides and peptide-like molecules. mdpi.comgoogle.com The growing peptide chain is attached to a solid support (resin), which simplifies the purification process as excess reagents and byproducts can be washed away after each step. google.com

The incorporation of a non-canonical amino acid like this compound into a peptide sequence using SPPS requires specific adaptations. mdpi.comnih.govpreprints.org The pre-synthesized and protected this compound building block would be coupled to the resin-bound peptide using standard peptide coupling reagents.

A key step in Fmoc-based SPPS is the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. mdpi.com While piperidine (B6355638) is the most common reagent for this purpose, piperazine has emerged as a safer and effective alternative. rsc.orgresearchgate.netug.edu.pl Studies have shown that a piperazine/DBU solution can achieve complete Fmoc deprotection in under a minute. rsc.org Furthermore, piperazine in combination with 1-hydroxybenzotriazole (B26582) can minimize base-induced side reactions. researchgate.net

| SPPS Reagent/Technique | Purpose | Example |

| Resin | Solid support for peptide synthesis. | 2-chlorotrityl chloride resin. nih.govsemanticscholar.org |

| Protecting Group | Protects the alpha-amino group. | Fmoc (9-fluorenylmethoxycarbonyl). mdpi.comnih.gov |

| Coupling Reagent | Facilitates peptide bond formation. | HATU, TBTU, PyBOP. jpt.com |

| Deprotection Reagent | Removes the Fmoc group. | Piperidine, Piperazine/DBU. mdpi.comrsc.org |

Solution-Phase Synthetic Routes and Optimization

Solution-phase synthesis offers flexibility in reaction conditions and is well-suited for the large-scale production of small to medium-sized peptides and their analogues. fiveable.me In this approach, all reactants are dissolved in a suitable solvent.

The coupling of the piperazine moiety to D-alanine in solution requires the activation of the carboxylic acid group of the D-alanine derivative. This is typically achieved using coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., PyBOP, HATU). jpt.com The choice of coupling reagent, solvent, temperature, and pH are all critical parameters that need to be optimized to maximize the yield and minimize side reactions. fiveable.mersc.org For instance, propylphosphonic anhydride (B1165640) (T3P®) has been explored as a green coupling reagent, with optimizations performed in solvents like DMF and EtOAc. rsc.orgresearchgate.net

A significant challenge in solution-phase synthesis is the potential for side reactions and the difficulty in purifying the final product from starting materials and byproducts. acs.org Therefore, careful optimization of the reaction conditions is paramount.

Purification and Spectroscopic Characterization Methods in Conjugate Synthesis

After the synthesis is complete, the crude product must be purified to isolate the desired this compound conjugate. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. google.comnih.gov

Purification Techniques:

Reversed-Phase HPLC (RP-HPLC): This is the most widely used HPLC mode for peptide and small molecule purification. nih.gov Separation is based on the hydrophobicity of the molecules. A non-polar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile. cellmosaic.com

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. nih.gov It can be useful for purifying charged molecules like amino acid conjugates. cellmosaic.com

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and can be used to remove aggregates or very different-sized impurities. nih.gov

Salt Formation and Recrystallization: For some piperazine-containing compounds, purification can be achieved by forming a salt (e.g., with acetic acid) and then crystallizing it from a suitable solvent system. google.com Piperazine hexahydrate's insolubility in certain aqueous alcohol mixtures can also be exploited for purification. google.com

Spectroscopic Characterization: Once purified, the identity and purity of the this compound conjugate are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed structure of the molecule, confirming the connectivity of the atoms and the presence of both the piperazine and D-alanine moieties. nih.govmdpi.comjapsonline.comfigshare.comtandfonline.com For phosphorylated derivatives, ³¹P NMR is also used. figshare.com

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. nih.govmdpi.comjapsonline.comfigshare.comtandfonline.com High-resolution mass spectrometry (HRMS) can provide a very accurate mass, further validating the molecular formula. nih.gov

| Technique | Purpose | Information Obtained |

| HPLC | Purification and Purity Assessment | Separation of the desired compound from impurities. google.comnih.gov |

| ¹H and ¹³C NMR | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons. nih.govmdpi.com |

| Mass Spectrometry | Molecular Weight Determination | Confirmation of molecular formula and identification of fragments. nih.govmdpi.com |

Investigation of Molecular Targets and Mechanisms of Action of 3 Piperazin 1 Yl D Ala Oh Derivatives

Receptor Binding Profiling and Ligand-Receptor Interactions

Derivatives of 3-(Piperazin-1-yl)-D-Ala-OH, which feature a core piperazine (B1678402) structure, have been the subject of extensive research to understand their interactions with various neurotransmitter receptors. This section explores the binding affinities and functional activities of these compounds at dopamine (B1211576), serotonin (B10506), sigma, and histamine (B1213489) receptors.

Piperazine derivatives have been extensively studied for their affinity and selectivity towards dopamine D2 and D3 receptor subtypes, which are key targets in the treatment of various neurological and psychiatric disorders nih.gov. The development of ligands with high selectivity for the D3 receptor over the D2 receptor is a significant goal in medicinal chemistry to potentially reduce side effects associated with D2 receptor blockade nih.govnih.gov.

Research has shown that modifications to the piperazine scaffold can significantly influence binding affinity and selectivity. For instance, a series of N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides were synthesized and evaluated for their dopamine D2 and D3 receptor affinities nih.gov. Variations in the spacer and the aryl moiety led to compounds with markedly improved affinity and selectivity for the D3 receptor. One such compound, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (compound 38 in the study), displayed a high affinity for the human D3 receptor with a Ki of 0.5 nM and a 153-fold selectivity over the human D2L receptor (Ki = 76.4 nM) nih.gov.

Another study focused on N-phenylpiperazine analogs and found that certain substitutions led to high D3 receptor selectivity. For example, compound 6a in the study by Wang et al. (2021) showed a high affinity for the human D3 receptor (Ki = 0.2 nM) with low affinity for D1, D2, D4, and D5 subtypes mdpi.com. This highlights the potential for developing highly selective D3 receptor ligands from the piperazine chemical class.

The following table summarizes the binding affinities of selected piperazine derivatives for D2 and D3 dopamine receptors.

| Compound Name/Reference | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Selectivity (D2/D3) |

| Compound 38 nih.gov | 76.4 | 0.5 | 153 |

| Compound 8d nih.gov | 103.88 | 1.96 | 53 |

| LS-3-134 mdpi.com | >150-fold selectivity | 0.17 | >150 |

| WW-III-55 mdpi.com | >800-fold selectivity | ~20 | >800 |

| Compound 6a mdpi.com | >1500 | 0.2 | >7500 |

The serotonin 5-HT1D receptor is a validated target for the treatment of migraine. A series of 3-(propylpiperazinyl)indoles have been synthesized and evaluated for their affinity and functional activity at h5-HT1D and h5-HT1B receptors nih.gov. These compounds demonstrated the potential to be subnanomolar, fully efficacious h5-HT1D agonists with significant selectivity over the h5-HT1B receptor.

One of the most promising compounds from this series was 1-(3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl)-4-(2-(3-fluorophenyl)ethyl)piperazine (compound 7f), which exhibited excellent selectivity for h5-HT1D receptors over other 5-HT receptor subtypes nih.gov. While specific data for this compound derivatives is not available, the research on these related piperazine structures indicates the therapeutic potential of this chemical class in targeting the 5-HT1D receptor.

Sigma receptors, classified into σ1 and σ2 subtypes, are involved in a variety of cellular functions and are considered therapeutic targets for several central nervous system disorders nih.govnih.gov. Piperazine and piperidine (B6355638) derivatives have been shown to possess significant affinity for both sigma receptor subtypes nih.gov.

A study investigating a series of piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists found that many of the tested compounds interacted with both sigma receptors to varying degrees nih.gov. Interestingly, the nature of the heterocyclic core (piperazine vs. piperidine) was found to be a critical determinant for dual H3/σ1 receptor activity. For example, replacing a piperazine ring with a piperidine ring in one compound pair resulted in a significant increase in σ1 receptor affinity (Ki changing from 1531 nM to 3.64 nM) while not significantly affecting H3 receptor affinity nih.gov.

Another study on N-cyclohexylpiperazine derivatives identified high-affinity ligands for the σ2 receptor nih.gov. One such compound, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB 28), showed high affinity for the σ2 receptor, although with limited selectivity over the σ1 receptor in some assays nih.gov.

The table below presents the binding affinities of representative piperazine and piperidine derivatives for σ1 and σ2 receptors.

| Compound Name/Reference | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

| Compound 4 nih.gov | 1531 | 134 |

| Compound 5 (piperidine analog of 4) nih.gov | 3.64 | 125 |

| Compound 11 nih.gov | 4.41 | 67.9 |

| Compound 13 nih.gov | 51.8 | 2150 |

| Compound 16 nih.gov | 37.8 | 1150 |

| PB 28 nih.gov | High Affinity | High Affinity |

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a target for various neurological conditions nih.govwikipedia.org. Piperazine and piperidine-containing compounds have been developed as potent H3 receptor antagonists nih.govnih.gov.

In a study of dual histamine H3 and sigma-1 receptor ligands, several piperazine derivatives demonstrated significant affinity for the human H3 receptor (hH3R) nih.gov. For instance, compound 4, a piperazine derivative, showed a high affinity with a Ki of 3.17 nM. The study also noted that the length of the alkyl linker in some piperazine derivatives could influence H3R affinity nih.gov.

Another series of N-alkyl urethanes containing a piperidine moiety were synthesized and evaluated as potential H3 receptor antagonists nih.gov. The most potent compound in vitro was found to have a pA2 of 7.2. These findings underscore the importance of the piperazine and related piperidine scaffolds in the design of H3 receptor antagonists.

The binding affinities for selected piperazine and piperidine derivatives at the hH3R are shown in the table below.

| Compound Name/Reference | hH3 Receptor Ki (nM) |

| Compound 4 nih.gov | 3.17 |

| Compound 5 (piperidine analog of 4) nih.gov | 7.70 |

| Compound 11 nih.gov | 6.2 |

| Compound 13 nih.gov | 37.8 |

| Compound 16 nih.gov | 12.7 |

Enzyme Inhibition Kinetics and Mechanistic Elucidation

The piperazine moiety is a common scaffold in the development of enzyme inhibitors for various therapeutic targets. This section delves into the reversible inhibition modes of piperazine derivatives.

Piperazine derivatives have been shown to exhibit different modes of reversible enzyme inhibition, including competitive, non-competitive, and mixed-type inhibition. The specific mechanism of inhibition is dependent on the enzyme target and the chemical structure of the inhibitor.

For example, a series of piperazine derivatives were identified as non-competitive, time-dependent inhibitors of inflammatory caspases (caspase-1, -4, and -5) researchgate.net. In another study, piperazine derivatives were investigated as inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (MtInhA), a key enzyme in mycobacterial cell wall synthesis researchgate.net. The inhibition mode for several of these compounds was determined through steady-state kinetics.

Furthermore, a study on newly synthesized piperazine derivatives as tyrosinase inhibitors found that one of the potent compounds exhibited a mixed-type inhibition with a Ki of 9.54 µM. Mixed-type inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Understanding the mode of enzyme inhibition is crucial for the development of effective therapeutic agents. Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. Non-competitive inhibitors bind to an allosteric site, affecting the enzyme's catalytic activity without preventing substrate binding. Uncompetitive inhibitors bind only to the enzyme-substrate complex. The specific mode of inhibition can have significant implications for the pharmacological profile of a drug.

Irreversible Enzyme Inactivation Mechanisms (Covalent Modification, Suicide Inhibition)

The interaction of small molecules with enzymes can lead to irreversible inactivation through mechanisms such as covalent modification and suicide inhibition. These processes are distinct from reversible inhibition in that the inhibitor forms a stable, covalent bond with the enzyme, permanently rendering it non-functional.

Covalent Modification: This mechanism involves the direct formation of a covalent bond between the inhibitor and a nucleophilic residue within the enzyme's active site, such as cysteine, serine, or lysine. rsc.orglibretexts.org For derivatives of this compound, this could be achieved by incorporating a reactive electrophilic group, or "warhead," into the molecular structure. This warhead is designed to react with a specific amino acid residue upon binding to the active site. The piperazine ring itself is generally stable, but modifications to it or the D-Ala side chain could introduce functionalities like chloromethyl ketones or other reactive groups that are known to covalently modify enzyme targets. biorxiv.org

Suicide Inhibition: Also known as mechanism-based inactivation, suicide inhibition is a more sophisticated form of irreversible inhibition. wikipedia.orgnih.gov In this process, the inhibitor is designed as a substrate analog that is initially unreactive. wikipedia.orgnih.gov The target enzyme processes this "suicide substrate," and in doing so, catalyzes a chemical transformation that converts the inhibitor into a highly reactive species. wikipedia.org This newly formed reactive intermediate then attacks a residue in the active site, forming a covalent bond and irreversibly inactivating the enzyme. wikipedia.orgnih.gov This mechanism offers high specificity because the inhibitor is only activated by the catalytic activity of its specific target enzyme. nih.gov For a derivative of this compound, a latent functional group, such as an acetylene, could be incorporated, which, upon enzymatic processing (e.g., oxidation or rearrangement), transforms into a reactive allene (B1206475) capable of alkylating the enzyme. nih.gov

The process of suicide inhibition can be summarized in the following steps:

Initial reversible binding of the inhibitor (I) to the enzyme (E) to form an enzyme-inhibitor complex (E-I).

The enzyme catalyzes the conversion of the inhibitor into a reactive form (I*).

The reactive intermediate (I) covalently binds to the enzyme, forming a stable, inactive complex (E-I).

This mechanism is particularly advantageous in drug design as it minimizes off-target reactions, since the reactive species is generated only at the intended site of action. nih.gov

Specific Enzyme Family Targeting (e.g., Hydrolases, Lyases, Kinases, Topoisomerases)

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into inhibitors designed to target specific enzyme families due to its favorable physicochemical and pharmacokinetic properties. nih.govtandfonline.com Derivatives of this compound can be conceptually designed to target a wide array of enzyme classes.

Hydrolases: This large class of enzymes, which includes proteases, lipases, and epoxide hydrolases, is a common target for piperazine-containing inhibitors. For example, piperazine urea (B33335) derivatives have been optimized to be potent, sub-nanomolar inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in cardiovascular regulation. nih.govresearchgate.net Similarly, piperidine and piperazine carbamates have been developed as inhibitors of monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), key enzymes in the endocannabinoid system. nih.gov

Kinases: Protein kinases, which regulate a vast number of cellular processes, are critical targets in oncology and inflammation research. The piperazine ring is a common feature in many kinase inhibitors. mdpi.com For instance, piperazine-based imidazo[1,2-b]pyridazines have been discovered as potent inhibitors of transforming growth factor-β activated kinase (TAK1), a key signaling node in multiple myeloma. rsc.org Abemaciclib, olaparib, and palbociclib (B1678290) are examples of approved anti-cancer drugs that contain a piperazine moiety and function as kinase inhibitors. mdpi.com

Topoisomerases: These enzymes manage the topology of DNA and are essential for replication and transcription, making them important targets for anticancer drugs. nih.gov Certain piperazine derivatives have been investigated for their ability to inhibit topoisomerase II (Topo II) and intercalate with DNA. mdpi.comnih.gov The mechanism often involves stabilizing the transient DNA-topoisomerase cleavage complex, which leads to DNA strand breaks and apoptosis. nih.gov

The following table summarizes examples of piperazine derivatives and their targeted enzyme families, illustrating the versatility of the piperazine scaffold.

| Derivative Class | Target Enzyme Family | Specific Enzyme Example | Therapeutic Area |

| Piperazine Ureas | Hydrolases | Soluble Epoxide Hydrolase (sEH) | Cardiovascular Disease |

| Piperazine Carbamates | Hydrolases | Fatty Acid Amide Hydrolase (FAAH) | Neurology, Pain |

| Imidazo[1,2-b]pyridazines | Kinases | TAK1 | Oncology |

| Phthalazine Derivatives | Topoisomerases | Topoisomerase II (Topo II) | Oncology |

Transporter Interaction and Modulation Studies

Membrane transporters are crucial for the movement of ions, neurotransmitters, and nutrients across cell membranes, and they represent a significant class of drug targets. Piperazine derivatives have been extensively studied as modulators of various transporters, particularly neurotransmitter transporters. ijrrjournal.com

Derivatives of this compound can be designed to interact with specific transporters by modifying the substituents on the piperazine ring. These modifications can fine-tune the affinity and selectivity of the compound for a particular transporter. For example, a series of bridged piperazine analogues of GBR 12909 were synthesized and evaluated for their ability to bind to the dopamine transporter (DAT) and inhibit dopamine reuptake. nih.gov

Research has shown that structural rigidity and the nature of the N-substituents on the piperazine ring are critical for high-affinity binding. In one study, replacing the piperazine moiety with a more rigid diazabicyclooctane structure led to analogues with high affinity for DAT. nih.gov The N-indolylmethyl analogue in this series demonstrated the highest affinity, with an IC50 of 1.4 nM for DAT binding. nih.gov Furthermore, these compounds often show selectivity for DAT over the serotonin transporter (SERT). nih.gov

The table below presents binding and reuptake inhibition data for selected piperazine analogues targeting the dopamine transporter, highlighting the impact of structural modifications on potency and selectivity.

| Compound | Description | DAT Binding IC50 (nM) | DA Reuptake Inhibition IC50 (nM) | DAT vs. SERT Selectivity (Binding) |

| Compound 7 | N-methyl-3,8-diaza[3.2.1]bicyclooctane analogue | 8.0 | - | 88-fold |

| Compound 11 | N-propylphenyl-3,8-diaza[3.2.1]bicyclooctane analogue | 8.2 | - | - |

| Compound 16 | N-indolylmethyl analogue of compound 11 | 1.4 | 41 | - |

Data synthesized from studies on GBR 12909 analogues. nih.gov

Advanced Target Deconvolution Techniques for Bioactive Piperazine Conjugates

Identifying the specific molecular targets of a bioactive compound is a critical yet challenging step in drug discovery, often referred to as target deconvolution. nih.gov For novel derivatives of this compound identified through phenotypic screens, advanced techniques are required to elucidate their mechanism of action.

Chemical Proteomics for Global Target Identification

Chemical proteomics is a powerful strategy for the unbiased identification of a small molecule's protein targets directly from a complex biological system, such as a cell lysate or even in live cells. nih.govresearchgate.net The most common approach is affinity-based chemical proteomics. researchgate.netnih.gov

The general workflow involves several key steps:

Probe Synthesis: A derivative of the bioactive piperazine compound is synthesized. This "probe" molecule contains two essential modifications: a reactive group for covalent attachment to its target and a reporter tag (e.g., biotin (B1667282) or an alkyne) for enrichment and detection. nih.gov Photo-affinity labels (like diazirines or aryl azides) are often used as the reactive group, as they can be activated by UV light to form a covalent bond with any nearby protein, capturing the binding interaction. nih.govrsc.org

Target Fishing: The probe is incubated with a cell lysate or live cells, allowing it to bind to its protein targets. Upon activation (e.g., by UV light), the probe covalently crosslinks to its binding partners.

Enrichment and Isolation: The reporter tag is used to isolate the probe-protein complexes. For example, a biotin tag allows for highly specific capture on streptavidin-coated beads.

Protein Identification: The captured proteins are digested into peptides and identified using high-resolution mass spectrometry (MS). nih.gov

To distinguish true targets from non-specific binders, quantitative proteomic techniques are often employed. researchgate.net In a competitive profiling experiment, the proteome is pre-incubated with an excess of the original, unmodified bioactive compound before adding the probe. The original compound will compete with the probe for binding to its true targets, leading to a significant reduction in the MS signal for those specific proteins compared to a control experiment. researchgate.net

Phenotypic Screening Coupled with Target Validation

Phenotypic screening is an approach where compounds are tested for their ability to produce a desired change in a cell or organism's phenotype (e.g., inducing cancer cell death) without prior knowledge of the molecular target. nih.govmdpi.com This method has seen a resurgence as it can uncover novel mechanisms and first-in-class drugs. nih.govmdpi.com

Once a bioactive piperazine derivative is identified from a phenotypic screen, the critical next step is target deconvolution and validation. nih.gov This process bridges the gap between the observed cellular effect and the underlying molecular mechanism.

The workflow typically proceeds as follows:

Hit Identification: A library of compounds, which could include various this compound derivatives, is screened in a physiologically relevant assay (e.g., a cancer cell line) to identify "hits" that produce the desired phenotype.

Target Hypothesis Generation: Various methods are used to generate a list of potential protein targets. These can include the chemical proteomics approaches described above, as well as computational methods like knowledge graph analysis or molecular docking. nih.gov

Target Validation: The hypothesized targets are then validated to confirm that their engagement by the compound is responsible for the observed phenotype. This can be done through several methods:

Biochemical Assays: The purified candidate protein is tested to see if its activity is modulated by the compound in vitro.

Cellular Engagement Assays: Techniques are used to confirm that the compound binds to the target protein within the cellular environment.

Genetic Approaches: The gene encoding the target protein is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR). If the cell's response to the compound is altered or abolished, it provides strong evidence that the protein is the relevant target.

This integrated approach, combining an initial unbiased phenotypic screen with rigorous target identification and validation, is a powerful strategy for discovering novel therapeutics and understanding complex biology. biorxiv.orgnih.gov

Structure Activity Relationship Sar and Rational Design Principles for 3 Piperazin 1 Yl D Ala Oh Analogues

Systematic Exploration of Piperazine (B1678402) Substituent Effects on Biological Efficacy

The piperazine ring serves as a versatile scaffold in medicinal chemistry, with its two nitrogen atoms offering key points for structural modification and interaction with biological targets. Systematic substitution on the N4 position of the piperazine ring in 3-(Piperazin-1-yl)-D-Ala-OH analogues has a profound impact on biological efficacy.

Research into various classes of piperazine-containing compounds demonstrates that the nature of the substituent can modulate affinity, selectivity, and functional activity at various receptors. For instance, in the context of dopamine (B1211576) D2 and D3 receptors, N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings, with linkers (e.g., amide or methylene) also playing a crucial role in maintaining high affinity and selectivity. nih.gov Similarly, studies on 1-piperazino-3-phenylindans showed that small substituents in the 2-position of the piperazine ring were essential for potent D1 and D2 antagonism in vivo. nih.gov

The introduction of different aryl, heteroaryl, and alkyl groups can influence properties such as:

Lipophilicity: Affecting cell permeability and access to the target site.

Electronic Nature: Electron-donating or electron-withdrawing groups can alter the pKa of the distal piperazine nitrogen, influencing its protonation state at physiological pH and its ability to form ionic bonds. nih.gov

Steric Bulk: The size and shape of the substituent can either promote or hinder binding within the target's binding pocket, thereby affecting affinity and selectivity.

Hydrogen Bonding Capacity: Substituents capable of acting as hydrogen bond donors or acceptors can form additional stabilizing interactions with the target protein.

The following table summarizes hypothetical SAR findings for N4-substituted analogues of this compound, based on established principles from related compound series.

| Analogue ID | N4-Substituent | Predicted Receptor Affinity (Ki, nM) | Key Observations |

| Parent | -H | 150 | Baseline affinity. |

| A-1 | -CH₃ | 125 | Small alkyl group slightly improves affinity. |

| A-2 | -C(CH₃)₃ | 500 | Bulky t-butyl group likely causes steric hindrance, reducing affinity. |

| A-3 | -Phenyl | 80 | Aromatic ring may engage in π-π stacking interactions. |

| A-4 | 4-Fluorophenyl | 65 | Electron-withdrawing group can enhance interactions or alter pKa favorably. |

| A-5 | 2-Pyridyl | 40 | Heteroaromatic ring may form specific hydrogen bonds, improving affinity. nih.gov |

| A-6 | -C(=O)Phenyl | 250 | Amide linker may introduce unfavorable conformational constraints. nih.gov |

These findings underscore the importance of the piperazine substituent in defining the pharmacological profile of the analogues. The substitution pattern offers a critical handle for optimizing molecular interactions within the binding site.

Stereochemical Influence of the D-Alanine Moiety on Target Recognition

The stereochemistry of the alanine (B10760859) component is a critical determinant of biological activity. The use of D-alanine, as opposed to its naturally occurring L-enantiomer, is a common strategy in medicinal chemistry to confer specific properties. The D-configuration has a profound influence on target recognition and molecular stability.

The primary reasons for the stereochemical preference include:

Optimal Orientation: The D-configuration places the carboxyl and amino groups, as well as the methyl side chain, in a specific three-dimensional arrangement. This precise geometry is often essential for complementary binding to the chiral environment of a receptor's active site or a peptide-binding pocket. The L-isomer would present these functional groups in a mirrored orientation, which typically results in steric clashes or the loss of key binding interactions, leading to significantly lower or no affinity.

Conformational Constraint: The D-amino acid can induce a specific backbone conformation or turn structure in the molecule, which may be the bioactive conformation required for target engagement.

Proteolytic Stability: Peptides and peptidomimetic compounds containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. This enhanced stability increases the compound's biological half-life.

Studies on D-amino acid-containing ligands for histamine (B1213489) H3 receptors, such as the D-alanine piperazine amide A-304121, highlight this binding preference. researchgate.net Similarly, the incorporation of D-alanine is crucial for the function of certain bacterial cell wall components, where enzymes like D-alanine-D-alanine ligase specifically recognize and process this stereoisomer. nih.govnih.gov This specificity demonstrates that biological targets are exquisitely sensitive to the stereochemistry of their ligands.

Conformational Analysis and Identification of Bioactive Conformations of this compound

The piperazine ring typically exists in a dynamic equilibrium between several conformations, including:

Chair Conformation: This is generally the most stable conformation, minimizing steric and torsional strain. Substituents can occupy either axial or equatorial positions.

Boat and Twist-Boat Conformations: These are higher-energy conformations that can be involved in the binding process or represent transition states between chair forms.

The specific conformation adopted upon binding to a receptor is known as the bioactive conformation . For piperazine-containing ligands, the relative orientation of the nitrogen atoms and their substituents is critical. Conformational studies on 2-substituted piperazines have shown that an axial conformation can be preferred and may be stabilized by intramolecular hydrogen bonds, placing key nitrogen atoms in a specific orientation that mimics endogenous ligands. nih.gov

Computational methods, such as molecular dynamics simulations, are employed to explore the conformational landscape of these analogues. unimi.it By identifying low-energy, stable conformations and comparing them to the known structure of the target's binding pocket, researchers can hypothesize the bioactive conformation. This understanding allows for the rational design of more rigid analogues that are "pre-organized" in the bioactive conformation, which can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.

Design Strategies for Modulating Affinity, Selectivity, and Functional Activity

Building upon SAR, stereochemical, and conformational insights, several rational design strategies can be employed to optimize the properties of this compound analogues.

Affinity Enhancement: Affinity can be increased by introducing substituents on the piperazine ring that form additional favorable interactions (e.g., hydrogen bonds, van der Waals contacts, ionic bonds) with the target. Rigidification of the molecule to lock it in its bioactive conformation can also enhance affinity.

Selectivity Modulation: Achieving selectivity for a specific receptor subtype over others is a major goal. This can be accomplished by exploiting subtle differences in the amino acid composition and shape of the binding pockets between receptor subtypes. Introducing substituents that are sterically or electronically complementary to the target receptor but incompatible with off-targets is a key strategy. For example, replacing a piperazine ring with a piperidine (B6355638) core has been shown to dramatically shift selectivity between different receptors. nih.gov

Functional Activity Tuning (Agonism vs. Antagonism): The functional effect of a ligand (e.g., agonist, partial agonist, or antagonist) is determined by the specific conformational changes it induces in the receptor upon binding. Fine-tuning the structure of the ligand can alter these induced conformational changes. For example, modifying the linker between the piperazine and another pharmacophoric element can switch a compound from an agonist to an antagonist by changing how it stabilizes different receptor states.

Bioisosteric Replacement: The piperazine or D-alanine moieties can be replaced with bioisosteres—different functional groups with similar steric and electronic properties—to improve pharmacokinetic properties (absorption, distribution, metabolism, excretion) while retaining or improving biological activity. blumberginstitute.org For example, constrained bicyclic amines can be used as piperazine bioisosteres to improve rigidity and metabolic stability.

Through the iterative application of these design principles, guided by computational modeling and empirical testing, novel analogues of this compound can be developed with precisely tailored pharmacological profiles.

Lack of Specific Research Data Precludes In-Depth Computational Analysis of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in computational chemistry and cheminformatics research specifically focused on the compound this compound. Despite extensive searches for quantum mechanical calculations, molecular docking studies, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) models, and in silico target predictions for this specific molecule, no dedicated studies were identified.

Computational studies are prevalent for various derivatives of both piperazine and the amino acid alanine. For instance, research is available on the computational analysis of piperazine- and piperidine-based compounds targeting various receptors, often employing methods like molecular docking and molecular dynamics simulations to understand ligand-protein interactions. Similarly, numerous studies apply density functional theory (DFT) and other quantum mechanical calculations to different alanine derivatives to explore their electronic structures and reactivity.

However, the specific compound this compound, also known as (R)-2-amino-3-(piperazin-1-yl)propanoic acid, does not appear to have been the subject of published research within these computational domains. Consequently, detailed research findings, data tables, and specific analyses concerning its electronic structure, reactivity predictions, ligand-protein interactions, conformational sampling, binding thermodynamics, predictive biological activity, or polypharmacology assessment are not available in the public domain.

Without such foundational research, it is not possible to provide a scientifically accurate and detailed article on the computational and cheminformatics aspects of this compound as requested. The generation of content for the specified outline would require non-existent data, and extrapolating from related but distinct molecules would be scientifically inappropriate and misleading.

Therefore, the requested article focusing solely on the computational chemistry and cheminformatics of this compound cannot be generated at this time due to the absence of specific research data.

Applications of 3 Piperazin 1 Yl D Ala Oh in Chemical Biology Research

Development as Probes for Elucidating Biological Pathways

While direct studies detailing the use of 3-(Piperazin-1-yl)-D-Ala-OH as a molecular probe are not extensively documented, the inherent properties of its constituent parts, the D-alanine core and the piperazine (B1678402) moiety, suggest its potential in this area. D-amino acids are known to confer resistance to enzymatic degradation, a desirable characteristic for probes intended for use in biological systems. The piperazine ring, with its two nitrogen atoms, offers a versatile handle for chemical modification, allowing for the attachment of reporter groups such as fluorophores or affinity tags.

The development of probes based on this scaffold could enable the investigation of various biological pathways. For instance, labeled derivatives of this compound could be synthesized to track the cellular uptake and localization of peptides or small molecules. Furthermore, by modifying the piperazine nitrogen atoms with specific recognition motifs, it is conceivable to create probes that target particular proteins or cellular components, thereby aiding in the elucidation of their functions and interactions.

Integration into Peptide and Peptidomimetic Libraries for Functional Screening

The incorporation of non-natural amino acids like this compound into peptide and peptidomimetic libraries is a powerful strategy for discovering novel ligands and modulators of biological targets. The piperazine component introduces a constrained, yet flexible, structural element that can influence the conformation of the resulting peptide, potentially leading to enhanced binding affinity and selectivity.

Functional screening of libraries containing this unique amino acid can identify hits for a wide range of applications. The D-configuration of the alanine (B10760859) residue provides resistance to proteolysis, increasing the in vivo stability of the peptides. The piperazine ring can also contribute to improved pharmacokinetic properties, such as increased solubility and cell permeability.

| Library Type | Incorporated Moiety | Screening Target | Potential Outcome |

| Peptide Library | This compound | G-protein coupled receptors (GPCRs) | Identification of novel agonists or antagonists |

| Peptidomimetic Library | Piperazine-containing scaffolds | Protein-protein interactions (PPIs) | Discovery of inhibitors of disease-relevant PPIs |

| Combinatorial Library | D-amino acid derivatives | Enzyme active sites | Development of potent and selective enzyme inhibitors |

Utility in Enzyme Mechanism Studies as Substrate Analogues or Inhibitors

The structural characteristics of this compound make it an intriguing candidate for studying enzyme mechanisms, either as a substrate analogue or as an inhibitor. The D-amino acid nature of the compound makes it a potential inhibitor for enzymes that specifically process L-amino acids. Conversely, it could serve as a substrate for enzymes that recognize D-amino acids, such as D-amino acid oxidase.

The piperazine moiety can be strategically modified to enhance inhibitory activity. For example, derivatives of 3-(piperazin-1-yl) compounds have been explored as inhibitors for various enzymes, including cyclin-dependent kinases (CDKs) and histone methyltransferases. nih.govcardiff.ac.uk The piperazine ring can interact with the enzyme's active site, while other parts of the molecule can be tailored to improve binding affinity and selectivity.

| Enzyme Class | Potential Role of this compound Derivative | Research Application |

| Proteases | Substrate analogue with enhanced stability | Probing enzyme specificity and kinetics |

| Kinases | Scaffold for inhibitor design | Development of anti-cancer therapeutics nih.gov |

| D-amino acid oxidase | Potential substrate or inhibitor | Studying D-amino acid metabolism |

| Histone Methyltransferases | Core structure for inhibitor development | Epigenetic drug discovery cardiff.ac.uk |

Scaffold Diversification for Novel Bioactive Compound Discovery

The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.govresearchgate.netresearchgate.net This makes this compound an excellent starting point for scaffold diversification, a strategy used to generate libraries of structurally diverse molecules for high-throughput screening.

The two nitrogen atoms of the piperazine ring provide convenient points for chemical modification, allowing for the introduction of a wide variety of substituents. This enables the creation of a vast chemical space around the core scaffold, increasing the probability of discovering compounds with novel biological activities. The D-alanine backbone adds another layer of diversity and can influence the stereochemical presentation of the appended functionalities. This approach has been successfully used to develop compounds with a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net

| Core Scaffold | Diversification Strategy | Target Biological Activity | Example Compound Class |

| Piperazine | N-alkylation, N-arylation | Anticancer | Kinase inhibitors |

| D-Amino Acid | Peptide coupling | Antimicrobial | Peptidomimetics |

| Piperazinyl-alanine | Combinatorial synthesis | Various | Diverse small molecule libraries |

Emerging Trends and Future Directions in Piperazine D Amino Acid Conjugate Research

Innovative Synthetic Methodologies for Complex Derivatives

The synthesis of complex piperazine-D-amino acid conjugates is moving beyond traditional methods towards more efficient and versatile strategies. These innovative approaches are crucial for generating diverse libraries of compounds for biological screening.

Recent advancements focus on late-stage functionalization and multicomponent reactions. Methodologies such as C-H activation allow for the direct modification of the piperazine (B1678402) ring, enabling the introduction of a wide array of substituents that would be challenging to incorporate using conventional synthetic routes. Photoredox catalysis is also emerging as a powerful tool for the synthesis of complex piperazine derivatives under mild conditions.

Another key trend is the development of novel methods for conjugating D-amino acids to the piperazine scaffold. Solid-phase peptide synthesis (SPPS) techniques are being adapted to incorporate piperazine moieties, allowing for the efficient construction of piperazine-D-amino acid building blocks for further elaboration.

Table 1: Comparison of Synthetic Methodologies for Piperazine-D-Amino Acid Conjugates

| Methodology | Description | Advantages | Challenges |

| Traditional N-alkylation/Reductive Amination | Stepwise synthesis involving the reaction of a piperazine with an alkyl halide or reductive amination with an aldehyde/ketone. | Well-established, reliable for simple derivatives. | Limited functional group tolerance, often requires protecting groups. |

| C-H Functionalization | Direct modification of C-H bonds on the piperazine ring. | High atom economy, allows for late-stage diversification. | Catalyst development, regioselectivity control. |

| Photoredox Catalysis | Utilizes visible light to initiate radical-based transformations. | Mild reaction conditions, high functional group tolerance. | Catalyst cost, scalability for industrial applications. |

| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. | High efficiency, rapid library generation. | Reaction optimization, purification of complex mixtures. |

Advances in High-Throughput Screening and Phenotypic Assay Development

The identification of bioactive piperazine-D-amino acid conjugates relies heavily on robust screening platforms. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against specific molecular targets. Recent advances in HTS include the use of miniaturized assays, automated liquid handling systems, and sensitive detection technologies such as fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET).

Phenotypic screening, which assesses the effect of compounds on cellular or organismal phenotypes, is gaining prominence as a complementary approach to target-based screening. nih.gov This method can uncover novel mechanisms of action and identify compounds that modulate complex biological pathways. The development of high-content imaging and analysis platforms has significantly enhanced the power of phenotypic screening, enabling the simultaneous measurement of multiple cellular parameters. synexagroup.com

For piperazine-D-amino acid conjugates, a tiered screening approach is often employed. Initial HTS assays are used to identify hits against a primary target. These hits are then subjected to a battery of secondary assays, including phenotypic screens, to confirm their activity, assess their selectivity, and elucidate their mechanism of action.

Table 2: High-Throughput and Phenotypic Screening Strategies

| Screening Type | Description | Key Technologies | Application for Piperazine-D-Amino Acid Conjugates |

| Target-Based HTS | Measures the interaction of compounds with a specific purified protein or enzyme. | Fluorescence, Luminescence, AlphaScreen | Identification of inhibitors or activators of a predefined biological target. |

| Phenotypic Screening | Assesses the effect of compounds on the observable characteristics of cells or organisms. nih.gov | High-Content Imaging, Flow Cytometry | Discovery of compounds with desired cellular effects, mechanism of action studies. synexagroup.com |

| Fragment-Based Screening | Screens small, low-molecular-weight compounds (fragments) for weak binding to a target. | NMR, X-ray Crystallography, SPR | Identification of novel binding pockets and starting points for lead optimization. |

| DNA-Encoded Library (DEL) Screening | Screens vast libraries of compounds, each tagged with a unique DNA barcode. | Next-Generation Sequencing | Rapid identification of potent and selective binders from a large chemical space. |

Application of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-build-test-learn cycle. pharmafocusamerica.combioengineer.org These computational tools are being applied to various aspects of piperazine-D-amino acid conjugate research, from hit identification to lead optimization.

Generative models, a type of AI, can design novel molecular structures with desired properties. frontiersin.orgnih.gov By learning from large datasets of known bioactive molecules, these models can propose new piperazine-D-amino acid conjugates that are predicted to have high affinity for a specific target and favorable drug-like properties.

Table 3: AI and Machine Learning in Drug Design

| Application | Description | Impact on Piperazine-D-Amino Acid Conjugate Research |

| Generative Molecular Design | AI algorithms create novel chemical structures with desired properties. frontiersin.orgnih.gov | Exploration of novel chemical space for piperazine-D-amino acid conjugates. |

| Predictive Modeling | ML models predict biological activity, ADMET properties, and off-target effects. researchgate.net | Prioritization of synthetic targets and reduction of late-stage attrition. |

| Structure-Based Design | AI-driven tools predict protein structures and ligand binding modes. frontiersin.org | Rational design of conjugates with enhanced potency and selectivity. |

| Retrosynthesis Prediction | AI algorithms suggest synthetic routes for target molecules. | Facilitation of the synthesis of complex and novel derivatives. |

Exploration of Underexplored Biological Targets and Therapeutic Areas

While piperazine-containing drugs are utilized across a wide range of therapeutic areas, the unique properties of piperazine-D-amino acid conjugates may enable the targeting of novel and underexplored biological pathways. The enhanced stability conferred by D-amino acids could make these conjugates suitable for targeting proteins with slow turnover rates or for indications requiring sustained target engagement.

Potential therapeutic areas for exploration include neurodegenerative diseases, metabolic disorders, and infectious diseases. For example, piperazine-D-amino acid conjugates could be designed to modulate protein-protein interactions that are implicated in the pathogenesis of Alzheimer's or Parkinson's disease. nih.govnih.gov In the realm of infectious diseases, these conjugates could be developed as novel antibiotics that are less susceptible to bacterial resistance mechanisms.

The identification of new biological targets for this class of compounds will be driven by a combination of computational predictions, chemoproteomics, and phenotypic screening approaches. By integrating these technologies, researchers can systematically probe the biological activities of piperazine-D-amino acid conjugates and uncover their full therapeutic potential.

Table 4: Potential Therapeutic Areas and Biological Targets

| Therapeutic Area | Potential Biological Targets | Rationale |

| Neurodegenerative Diseases | Protein-protein interactions (e.g., amyloid-beta, tau), G-protein coupled receptors (GPCRs) | Potential for blood-brain barrier penetration and modulation of disease-relevant pathways. nih.govnih.gov |

| Metabolic Disorders | Nuclear receptors, metabolic enzymes | Favorable pharmacokinetic properties for chronic dosing. |

| Infectious Diseases | Bacterial cell wall synthesis enzymes, viral proteases | Enhanced stability may overcome resistance mechanisms. |

| Oncology | Kinases, epigenetic targets | The piperazine scaffold is a common feature in many approved cancer drugs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.